molecular formula C15H14O3 B177193 4,4'-Dimethoxybenzophenone CAS No. 90-96-0

4,4'-Dimethoxybenzophenone

Cat. No. B177193
CAS RN: 90-96-0
M. Wt: 242.27 g/mol
InChI Key: RFVHVYKVRGKLNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-Dimethoxybenzophenone is used in organic synthesis and acts as a pharmaceutical intermediate. It is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuff .


Synthesis Analysis

4,4’-Dimethoxybenzophenone can be synthesized from 2,4-dihydroxybenzophenone and dimethyl sulfate in the presence of N-octyldiethanolamine borate . Another method involves the Friedel–Crafts reaction of p-anisoyl chloride and anisole promoted by silver (I) perchlorate .


Molecular Structure Analysis

The molecular formula of 4,4’-Dimethoxybenzophenone is C15H14O3 . The structure is available as a 2D Mol file .


Chemical Reactions Analysis

A series of 4,4’-Dimethoxybenzophenone mediated intra- and intermolecular photodecarboxylation reactions involving phthalimides have been examined under microflow conditions .


Physical And Chemical Properties Analysis

4,4’-Dimethoxybenzophenone is a white to light yellow crystal powder . It is soluble in ethanol, insoluble in water . Its melting point is 141-143 °C (ethanol); boiling point is 200 °C at 17 mm Hg; density is 1.15 g mL −1; refractive index is 1.5570 .

Scientific Research Applications

Microphotochemistry

4,4'-Dimethoxybenzophenone is utilized in microphotochemistry, particularly in photodecarboxylation reactions involving phthalimides. It shows superior results in microreactions compared to conventional batch photoreactors, indicating its effectiveness in microflow conditions and its potential in enhancing chemical reaction efficiencies (Shvydkiv, Nolan, & Oelgemöller, 2011).

Electron Transfer Studies

This compound plays a crucial role in studying dual electron transfer pathways. For instance, it's used in the exploration of intermolecular electron transfer from its excited-state ketyl radical to its ground state, a critical process in understanding chemical reaction mechanisms (Sakamoto, Cai, Fujitsuka, & Majima, 2005).

Mesomorphic Property Investigation

Tetraphenylethenes synthesized using 4,4'-dimethoxybenzophenone exhibit hexagonal columnar mesophases. This is significant for understanding and developing materials with specific mesomorphic properties (Schultz, Diele, Laschat, & Nimtz, 2001).

Photobehavior Analysis

The photobehavior of 4,4'-dimethoxybenzophenone, particularly its hydrogen abstraction properties in different media, is crucial for understanding photophysical processes in organic chemistry (Jornet, Tormos, & Miranda, 2011).

Photocatalysis

In photocatalysis, 4,4'-dimethoxybenzophenone is used as an organic photocatalyst, particularly in the generation of glycosyl fluorides, demonstrating its utility in mild and efficient synthesis methods (Kim, Khomutnyk, Bannykh, & Nagorny, 2020).

Molecular Interaction Studies

Its use in analyzing molecular interactions, like in the formation of thiacyclopent‐2‐ene, offers insights into unusual chemical reactions and their mechanisms (Okuma & Tsujimoto, 2001).

Redox Flow Batteries

4,4'-Dimethoxybenzophenone is also explored in energy storage applications, like in redox flow batteries, indicating its potential in developing high-voltage organic batteries (Huo, Xing, Zhang, Wang, & Li, 2019).

Safety And Hazards

4,4’-Dimethoxybenzophenone may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

There are ongoing studies on the use of 4,4’-Dimethoxybenzophenone in various fields such as organic synthesis and pharmaceuticals . Its use as a photocatalyst in photochemical reactions is also being explored .

properties

IUPAC Name

bis(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-17-13-7-3-11(4-8-13)15(16)12-5-9-14(18-2)10-6-12/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVHVYKVRGKLNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50237985
Record name 4,4'-Dimethoxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50237985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Dimethoxybenzophenone

CAS RN

90-96-0
Record name 4,4′-Dimethoxybenzophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-Dimethoxybenzophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090960
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-Dimethoxybenzophenone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4191
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4'-Dimethoxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50237985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-dimethoxybenzophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.844
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4,4'-DIMETHOXYBENZOPHENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XM6ZQ9ZM6E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4'-Dimethoxybenzophenone
Reactant of Route 2
Reactant of Route 2
4,4'-Dimethoxybenzophenone
Reactant of Route 3
Reactant of Route 3
4,4'-Dimethoxybenzophenone
Reactant of Route 4
Reactant of Route 4
4,4'-Dimethoxybenzophenone
Reactant of Route 5
Reactant of Route 5
4,4'-Dimethoxybenzophenone
Reactant of Route 6
Reactant of Route 6
4,4'-Dimethoxybenzophenone

Q & A

Q1: What is the nature of the excited triplet state of 4,4'-Dimethoxybenzophenone in different solvents?

A1: 4,4'-Dimethoxybenzophenone exhibits solvent-dependent triplet state characteristics. In nonpolar solvents, it primarily adopts an nπ configuration with a characteristic benzophenone-like triplet-triplet absorption maximum around 525 nm []. Conversely, in aqueous solutions, a ππ triplet configuration dominates, displaying absorption maxima at 450 and 680 nm [].

Q2: How does 4,4'-Dimethoxybenzophenone mediate photodecarboxylation reactions?

A2: 4,4'-Dimethoxybenzophenone can act as a photosensitizer, absorbing light energy and transferring it to other molecules, promoting their reactions. In the context of photodecarboxylation, it facilitates the removal of carbon dioxide from specific molecules upon light irradiation [].

Q3: Can you explain the role of 4,4'-Dimethoxybenzophenone in the photochemical fluorination of glycosyl substrates?

A3: 4,4'-Dimethoxybenzophenone acts as a photocatalyst in the synthesis of glycosyl fluorides using sulfur(VI) hexafluoride []. Upon light absorption, it facilitates the generation of reactive fluorine species from sulfur(VI) hexafluoride, enabling the fluorination of various glycosyl substrates, even those with acid- or base-labile functionalities [].

Q4: What evidence supports a two-step energy transfer mechanism involving 4,4'-Dimethoxybenzophenone and terbium ions?

A4: Research has shown that energy transfer from 4,4'-Dimethoxybenzophenone to europium ions is only observed in the presence of terbium ions []. This observation, along with analysis of fluorescence, excitation spectra, fluorescence lifetimes, and time-resolved excitation spectra, suggests that terbium acts as an intermediary in a two-step, nonradiative energy transfer process [].

Q5: How does the presence of electron-donating substituents on benzophenones influence their photochemical reactivity with N-(1-Naphthoyl)-O-(p-toluoyl)-N-phenylhydroxylamine (NT)?

A5: Benzophenones with electron-donating substituents, such as 4,4′-bis(dimethylamino)benzophenone (BAB) and 4-dimethylaminobenzophenone (DAB), predominantly react with NT via an electron transfer pathway in their triplet excited state []. Conversely, benzophenones with weaker electron-donating or electron-withdrawing substituents, like 4,4'-Dimethoxybenzophenone (DMB) and 3,3′-bis(trifluoromethyl)benzophenone (BFB), favor an energy transfer pathway when reacting with NT in their triplet excited state [].

Q6: What is the molecular formula and weight of 4,4'-Dimethoxybenzophenone?

A6: The molecular formula of 4,4'-Dimethoxybenzophenone is C15H14O3, and its molecular weight is 242.27 g/mol.

Q7: Are there different crystal forms of 4,4'-Dimethoxybenzophenone?

A7: Yes, 4,4'-Dimethoxybenzophenone exists in at least two polymorphic forms: a monoclinic form [] and a triclinic form []. Both forms contain two independent molecules in their asymmetric unit, with slight differences in the orientation of the benzene rings [].

Q8: Can 4,4'-Dimethoxybenzophenone be used to synthesize tetraphenylethenes?

A9: Yes, 4,4'-Dimethoxybenzophenone serves as a key starting material in the synthesis of tetraphenylethenes with lipophilic side chains []. The synthesis involves McMurry coupling of 4,4'-Dimethoxybenzophenone, followed by demethylation and esterification to introduce various substituents [].

Q9: What is the role of 4,4'-Dimethoxybenzophenone in synthesizing 4-(p-methoxyphenyl)-7-methoxy-1-hydroxy-3-naphthalenecarboxylic acid?

A10: 4,4'-Dimethoxybenzophenone is a crucial intermediate in the multistep synthesis of 4-(p-methoxyphenyl)-7-methoxy-1-hydroxy-3-naphthalenecarboxylic acid []. The synthesis starts with a Friedel-Crafts reaction between anisole and anisole acid to yield 4,4'-Dimethoxybenzophenone, which then undergoes a series of transformations, including condensation, dehydration, cyclization, and hydrolysis, to afford the final product [].

Q10: Can you describe the application of 4,4'-Dimethoxybenzophenone in the synthesis of coumarin derivatives?

A11: 4,4'-Dimethoxybenzophenone can be utilized as a starting material for synthesizing coumarin derivatives []. Reacting it with phenylacetic acid in the presence of an oxidant and triethylamine in acetone under reflux conditions results in the formation of the corresponding coumarin derivative [].

Q11: How effective is 4,4'-Dimethoxybenzophenone as a UV absorber in cotton fabrics?

A12: 4,4'-Dimethoxybenzophenone demonstrates significant UV-blocking capabilities when applied to cotton fabrics []. Its incorporation into the fabric treatment solution, particularly in combination with additives like Triton X-100, polyethylene glycol 400, and MgCl2·6H2O, leads to a marked reduction in UV transmittance, enhancing the fabric's UV protection properties [].

Q12: How does the addition of 4,4'-Dimethoxybenzophenone affect the lightfastness of basic dyes on polyester fibers?

A13: 4,4'-Dimethoxybenzophenone acts as a light screener when used with basic dyes on acid-modified polyethylene terephthalate fibers, improving their lightfastness, particularly within the critical fading region (CFR) of 350-425 nm []. It effectively absorbs UV radiation within this range, shielding the dyes from photodegradation [].

Q13: Can 4,4'-Dimethoxybenzophenone be incorporated into plastic lenses, and what are the benefits?

A14: Yes, 4,4'-Dimethoxybenzophenone can be incorporated into plastic lenses during the polymerization process []. Its inclusion imparts excellent ultraviolet absorption properties to the lenses, reducing the transmission of harmful UV rays that can negatively impact human health [].

Q14: Does 4,4'-Dimethoxybenzophenone exhibit estrogenic activity?

A15: Yes, 4,4'-Dimethoxybenzophenone has shown estrogenic activity in in vitro assays, particularly in the MCF-7 cell proliferation assay, indicating its potential to interact with estrogen receptors and potentially disrupt endocrine function [].

Q15: What is known about the environmental occurrence and fate of 4,4'-Dimethoxybenzophenone and other benzophenone-type UV filters?

A16: Studies have detected the presence of 4,4'-Dimethoxybenzophenone and other benzophenone-type UV filters in various environmental compartments, including water, sediments, and aquatic organisms, indicating their widespread occurrence and potential for ecological impact [, ]. These compounds enter the environment mainly through wastewater discharge and leaching from personal care products and industrial applications [].

Q16: What are the primary metabolic pathways of 4,4'-Dimethoxybenzophenone in rats?

A18: In rats, 4,4'-Dimethoxybenzophenone is rapidly metabolized through various pathways, including demethylation, hydroxylation, sulfonation, and glucuronidation []. These metabolic transformations lead to the formation of several metabolites, which can be identified and quantified using analytical techniques like high-performance liquid chromatography coupled with mass spectrometry [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.